molecular formula C22H22O8 B11974152 4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid CAS No. 6305-50-6

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid

Cat. No.: B11974152
CAS No.: 6305-50-6
M. Wt: 414.4 g/mol
InChI Key: VZTKXOGSLJCWDJ-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid is a complex organic compound with a naphthalene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the acylation of a naphthalene derivative followed by a series of functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways .

Properties

CAS No.

6305-50-6

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C22H22O8/c1-26-16-9-12-13(10-17(16)27-2)20(14(22(24)25)8-15(12)23)11-6-18(28-3)21(30-5)19(7-11)29-4/h6-10,23H,1-5H3,(H,24,25)

InChI Key

VZTKXOGSLJCWDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=C(C3=CC(=C(C=C32)OC)OC)O)C(=O)O

Origin of Product

United States

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